molecular formula C12H7F2NO2 B6388232 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid CAS No. 1261660-61-0

3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6388232
CAS No.: 1261660-61-0
M. Wt: 235.19 g/mol
InChI Key: DKGBOCMIPMCKMA-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of pyridine, where the pyridine ring is substituted with a 2,3-difluorophenyl group and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 2,3-difluorophenylboronic acid, 4-bromopyridine-3-carboxylic acid

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 3-(2,3-difluorophenyl)pyridine-4-methanol or 3-(2,3-difluorophenyl)pyridine-4-aldehyde.

    Substitution: Formation of this compound derivatives with substituted phenyl groups.

Scientific Research Applications

3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
  • 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison: 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

3-(2,3-difluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-10-3-1-2-7(11(10)14)9-6-15-5-4-8(9)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGBOCMIPMCKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687343
Record name 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261660-61-0
Record name 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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